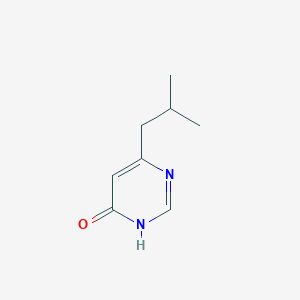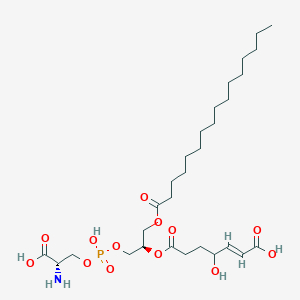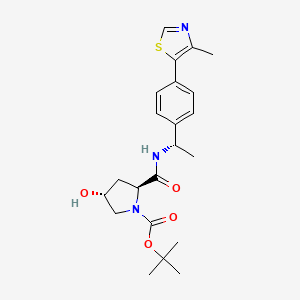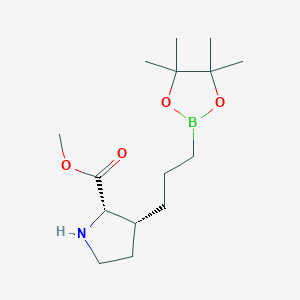
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions. The compound’s structure features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with neopentyl and tetramethyl groups providing steric protection.
準備方法
Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane can be synthesized through the reaction of neopentyl glycol with boron trihalides or boronic acids. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. For example, the reaction of neopentyl glycol with boron trichloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Suzuki Coupling: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki coupling reactions involving this compound.
Major Products:
科学的研究の応用
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane has numerous applications in scientific research:
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bondsIn hydroboration reactions, the compound adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates that can be further functionalized .
類似化合物との比較
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is structurally similar but lacks the neopentyl group, making it less sterically hindered.
Bis(pinacolato)diboron: Another widely used boron reagent, known for its stability and versatility in organic synthesis.
Bis(neopentyl glycolato)diboron: Similar in structure but with two neopentyl glycolato groups, offering different reactivity and applications.
Uniqueness: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is unique due to its combination of steric protection from the neopentyl and tetramethyl groups and its versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
特性
IUPAC Name |
2-(2,2-dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-9(2,3)8-12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKSAAWQXWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)




![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)

![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)

